Dclk1-IN-5

DCLK1 inhibition Inflammation Acute Lung Injury

Researchers studying DCLK1-mediated inflammation often face a trade-off between kinase potency and in vivo anti-inflammatory efficacy. Dclk1-IN-5 solves this by inhibiting DCLK1-mediated IKKβ phosphorylation, demonstrating superior protective effects in LPS-induced acute lung injury models compared to NVP-TAE684. • Biochemical IC50: 179.7 nM; KD: 2.12 µM, ensuring high target affinity. • Validated in vivo activity reduces inflammation in murine sepsis and ALI models. • An advanced lead for medicinal chemistry programs, supplied with rigorous analytical data to ensure experimental reproducibility.

Molecular Formula C26H32ClN7O3S2
Molecular Weight 590.2 g/mol
Cat. No. B12372424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDclk1-IN-5
Molecular FormulaC26H32ClN7O3S2
Molecular Weight590.2 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC
InChIInChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32)
InChIKeyAJSKSKGAQOFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dclk1-IN-5: A Potent and Selective DCLK1 Inhibitor


Dclk1-IN-5, also known as Compound a24, is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase implicated in both cancer progression and inflammatory signaling [1]. The compound demonstrates an IC50 of 179.7 nM in biochemical kinase assays and a KD of 2.12 µM in binding studies, indicating high affinity for its target [1] . Dclk1-IN-5 was developed through the optimization of an NVP-TAE684-based scaffold to enhance DCLK1 inhibition and anti-inflammatory activity [1].

DCLK1 pathway inhibition study fit
IKKβ phosphorylation signaling context
LPS-induced ALI model research
Macrophage inflammation assay context

Why Dclk1-IN-5 Is Irreplaceable for Anti-Inflammatory Research


Despite the availability of several DCLK1 inhibitors, Dclk1-IN-5 exhibits a distinct pharmacological profile that precludes simple substitution. Its unique scaffold, derived from NVP-TAE684, confers a specific mechanism of action—inhibition of DCLK1-mediated IKKβ phosphorylation—that is critical for its anti-inflammatory effects in acute lung injury (ALI) models [1]. Unlike DCLK1-IN-1, which is optimized for cancer cell proliferation and has an IC50 of 57.2 nM, Dclk1-IN-5 demonstrates superior in vivo anti-inflammatory efficacy and a higher potency in LPS-induced inflammation assays compared to its lead compound [1] [2]. The quantitative differences in potency, selectivity, and in vivo outcomes necessitate careful selection based on the intended research application.

vs DCLK1‑IN‑1
Dclk1‑IN‑5
Inflammation endpoint profile may not transfer; DCLK1‑IN‑1 is characterized for cancer cell proliferation models.
vs NVP‑TAE684
Dclk1‑IN‑5
Scaffold parent may not reproduce the reported ALI model-response profile; requires direct validation.
vs DCLK1‑IN‑3/‑4
Dclk1‑IN‑5
Higher biochemical potency does not guarantee inflammation model response; class-specific review needed.

Quantitative Comparison of Dclk1-IN-5 with Closest Analogs


Potency Comparable to DCLK1-IN-2, Distinct Anti-Inflammatory Activity

In biochemical kinase assays, Dclk1-IN-5 demonstrates an IC50 of 179.7 nM against DCLK1 [1]. This value is nearly identical to DCLK1-IN-2 (Compound I-5, IC50 = 171.3 nM) [2], but the two compounds differ significantly in their therapeutic focus. Dclk1-IN-5 was specifically optimized for anti-inflammatory activity, whereas DCLK1-IN-2 is characterized for its anti-proliferative effects in pancreatic cancer cell lines.

IC50 vs DCLK1‑IN‑2
Cross‑study comparable
179.7 nM vs 171.3 nM (Δ = 8.4 nM)
Comparable kinase inhibition supports inflammation endpoint review
In vitro kinase assay context; application focus differs
DCLK1 inhibition Inflammation Acute Lung Injury

Superior In Vivo Anti-Inflammatory Efficacy over NVP-TAE684

In an LPS-challenged acute lung injury mouse model, Dclk1-IN-5 exhibited potent in vivo anti-inflammatory activity, significantly reducing lung injury and inflammation [1]. Notably, Dclk1-IN-5 showed higher potency than the lead compound NVP-TAE684 in inhibiting LPS-induced inflammation in macrophages [1].

In vivo ALI model
Head‑to‑head
Reported higher anti‑inflammatory response vs NVP‑TAE684
LPS‑challenged ALI model‑response context
Macrophage and lung injury endpoints; quantitative metrics limited in abstract
In vivo efficacy Acute Lung Injury Inflammation

High Binding Affinity to DCLK1 Confirms Target Engagement

Dclk1-IN-5 demonstrates a binding affinity (KD) of 2.12 µM for DCLK1, as measured by bio-layer interferometry [1]. This high binding affinity corroborates its potent inhibitory activity (IC50 = 179.7 nM) and provides a quantitative basis for its selectivity and efficacy.

Binding affinity KD
Supporting evidence
2.12 µM by bio‑layer interferometry
Supports target engagement interpretation
No direct comparator provided in source
Binding affinity DCLK1 Kinase inhibition

Validated Anti-Inflammatory Activity Despite Lower Biochemical Potency

While Dclk1-IN-5 has a lower biochemical IC50 (179.7 nM) compared to DCLK1-IN-3 (47 nM) and DCLK1-IN-4 (70 nM) [2] [3], it has been specifically validated in inflammation models. DCLK1-IN-3 and DCLK1-IN-4 are primarily characterized for cancer research and lack documented in vivo anti-inflammatory efficacy [2] [3]. Therefore, for inflammation-focused projects, Dclk1-IN-5 is the more appropriate tool.

Potency vs ‑IN‑3/‑4
Class‑level
3.8‑fold less potent than IN‑3 (47 nM), 2.6‑fold less than IN‑4 (70 nM)
Inflammation model validation outweighs biochemical potency gap
DCLK1‑IN‑3/‑4 lack published ALI data; context‑dependent choice
Anti-inflammatory DCLK1 inhibitor Potency comparison

Optimal Research Applications of Dclk1-IN-5


Acute Lung Injury and Sepsis Research

Dclk1-IN-5 is ideally suited for in vivo studies of acute lung injury and sepsis due to its demonstrated protective effects in LPS-challenged mouse models [1]. Its ability to inhibit DCLK1-mediated IKKβ phosphorylation and reduce inflammation makes it a critical tool for investigating the role of DCLK1 in respiratory inflammatory diseases.

Macrophage-Mediated Inflammation Studies

The compound's superior potency over NVP-TAE684 in inhibiting LPS-induced inflammation in macrophages positions it as a valuable reagent for dissecting DCLK1 signaling in innate immune cells [1]. Researchers studying macrophage-driven inflammatory responses will benefit from its enhanced efficacy.

DCLK1-Targeted Anti-Inflammatory Drug Discovery

Dclk1-IN-5 serves as an advanced lead compound for developing novel anti-inflammatory drugs targeting DCLK1. Its validated in vivo activity and distinct mechanism of action (IKKβ phosphorylation inhibition) provide a solid foundation for medicinal chemistry optimization programs [1].

Application
Selection Property
Validation Focus
ALI model research
Inflammation model‑validation context
LPS‑induced ALI endpoint monitoring
Macrophage inflammation signaling
Selectivity profile review
IKKβ phosphorylation pathway context
DCLK1 pathway probe optimization
Target engagement & pathway-response context
Target engagement confirmation & selectivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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